1H,2H-1-Chloroperfluorocyclobutane
Overview
Description
1H,2H-1-Chloroperfluorocyclobutane is a fluorinated cyclobutane derivative with the molecular formula C4H2ClF5. This compound is part of the organofluorine chemistry domain and is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms on the cyclobutane ring .
Preparation Methods
The synthesis of 1H,2H-1-Chloroperfluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with chlorine and fluorine sources under controlled conditions. Industrial production methods often utilize specialized fluorination techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H,2H-1-Chloroperfluorocyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different fluorinated products.
Addition Reactions: The double bonds in the cyclobutane ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen fluoride, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H,2H-1-Chloroperfluorocyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism by which 1H,2H-1-Chloroperfluorocyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1H,2H-1-Chloroperfluorocyclobutane can be compared with other fluorinated cyclobutanes, such as:
1H,1H,2H,2H-Perfluorodecyl Acrylate: Used in the preparation of superhydrophobic membranes.
1H,2H-Perfluorocyclobutane: Lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
3-chloro-1,1,2,2,4-pentafluorocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF5/c5-1-2(6)4(9,10)3(1,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQAWSUXFUXTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.